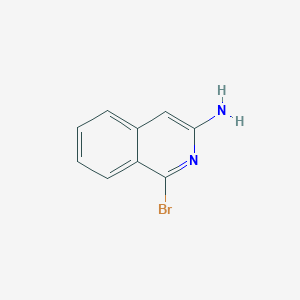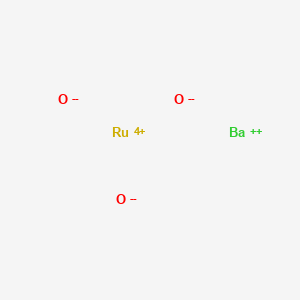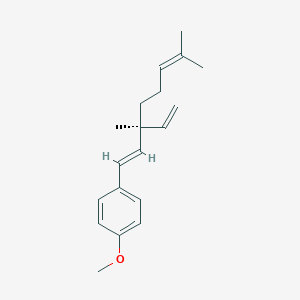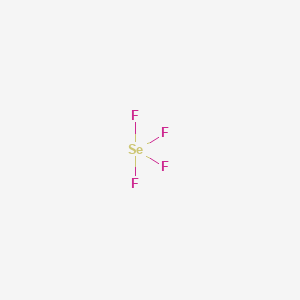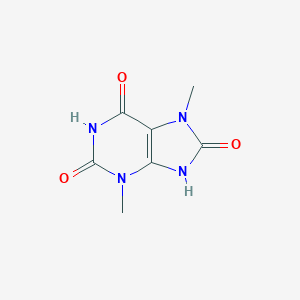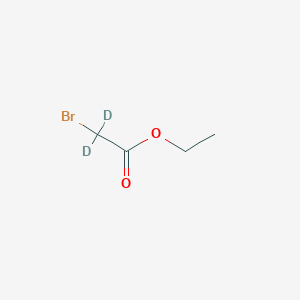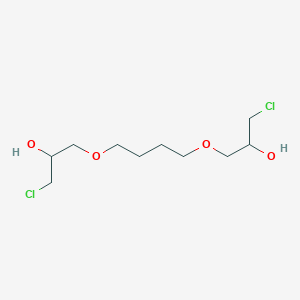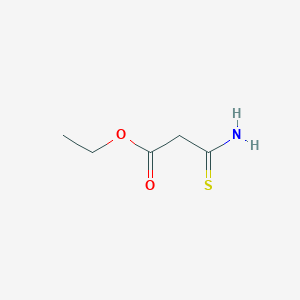
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum is a coordination compound that features a platinum ion at its core, surrounded by a phthalocyanine ligand. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. The platinum ion in this compound is coordinated to the nitrogen atoms of the phthalocyanine ring, forming a stable and highly conjugated system. This compound is known for its unique electronic properties and has been studied for various applications in materials science, catalysis, and medicine .
Méthodes De Préparation
The synthesis of (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum typically involves the reaction of a platinum salt with a phthalocyanine precursor. One common method is to react platinum(II) chloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate complex, which then cyclizes to form the final phthalocyanine compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .
Analyse Des Réactions Chimiques
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or platinum(I) species. Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: The nitrogen atoms in the phthalocyanine ring can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electronic properties make it an effective catalyst for these processes.
Biology: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells.
Medicine: Beyond PDT, the compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum exerts its effects depends on its application:
Catalysis: In catalytic reactions, the platinum center acts as the active site, facilitating the activation of substrates and the formation of reaction intermediates. The conjugated phthalocyanine ring helps stabilize these intermediates, enhancing the overall catalytic efficiency.
Photodynamic Therapy: In PDT, the compound absorbs light and undergoes a photochemical reaction to generate reactive oxygen species, such as singlet oxygen.
Comparaison Avec Des Composés Similaires
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum can be compared with other metal-phthalocyanine complexes, such as:
Copper(II) Phthalocyanine: Known for its use in dyes and pigments, copper(II) phthalocyanine has similar electronic properties but different catalytic activities compared to the platinum complex.
Zinc(II) Phthalocyanine: This compound is also studied for its use in PDT and electronic applications. It has a different coordination environment and electronic structure compared to the platinum complex.
Iron(II) Phthalocyanine: Used as a catalyst in various oxidation reactions, iron(II) phthalocyanine has distinct redox properties that differentiate it from the platinum complex.
Propriétés
Numéro CAS |
14075-08-2 |
|---|---|
Formule moléculaire |
C32H18N8Pt |
Poids moléculaire |
709.6 g/mol |
Nom IUPAC |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum |
InChI |
InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |
Clé InChI |
SRDWTNKUMAVYCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2] |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt] |
| 14075-08-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
